N-(1-Methyl-4-piperidylidene)aniline
Description
Properties
CAS No. |
36796-46-0 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-methyl-N-phenylpiperidin-4-imine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
KLBWPFBQXLDVGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Methodologies for the Synthesis of N 1 Methyl 4 Piperidylidene Aniline and Its Chemical Analogues
Condensation Reactions Involving 1-Methyl-4-piperidone (B142233) and Aniline (B41778) Derivatives
The core reaction for synthesizing N-(1-Methyl-4-piperidylidene)aniline is the condensation between the carbonyl group of 1-methyl-4-piperidone and the primary amino group of aniline. dergipark.org.trresearchgate.net This reaction forms a C=N double bond, characteristic of an imine or Schiff base. dergipark.org.trresearchgate.net
Classical Imine Formation Protocols
The traditional synthesis of imines, also known as Schiff bases, involves the condensation of a primary amine with a carbonyl compound, such as a ketone or aldehyde. dergipark.org.trresearchgate.net This reaction is typically catalyzed by an acid and often requires refluxing the reactants with an azeotropic agent to remove the water formed during the reaction, thereby driving the equilibrium towards the product. researchgate.net The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. rsc.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the imine. rsc.org
In the specific case of this compound, 1-methyl-4-piperidone is reacted with aniline. researchgate.net A common procedure involves refluxing a mixture of 1-benzyl-4-piperidone (a precursor to 1-methyl-4-piperidone) and aniline in toluene (B28343) with p-toluenesulfonic acid as the catalyst for an extended period, such as 15 hours. google.com
Catalytic Approaches in this compound Synthesis
To improve the efficiency and mildness of the reaction, various catalytic systems have been explored for imine synthesis. Both Brønsted and Lewis acids are effective catalysts. nih.gov Lewis acids, in particular, are known to activate the imine toward electrophilic attack. rsc.orgnih.gov
A range of Lewis acids, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, have been shown to be highly effective, often in small catalytic amounts (≤1 mol%), leading to high yields in short reaction times under mild conditions. organic-chemistry.org The mechanism involves the activation of the imine by the Lewis acid, which facilitates the intramolecular reaction. nih.govscispace.com Other catalysts reported for imine synthesis include molecular sieves, Mg(ClO₄)₂, P₂O₅/SiO₂, ZnCl₂, TiCl₄, alumina, and CeCl₃·7H₂O. researchgate.net
The following table summarizes various catalysts used in imine synthesis, which are applicable to the formation of this compound.
| Catalyst | Reaction Conditions | Notes |
| p-Toluenesulfonic acid | Reflux in toluene | A classical Brønsted acid catalyst. google.com |
| BF₃·Et₂O | Mild conditions, ≤1 mol% | Highly efficient Lewis acid catalyst. organic-chemistry.org |
| TiCl₄ | Mild conditions, ≤1 mol% | Effective Lewis acid for imine formation. researchgate.netorganic-chemistry.org |
| ZnCl₂ | Varies | Another common Lewis acid catalyst. researchgate.net |
| Alumina | Varies | Solid-phase catalyst. researchgate.net |
Green Chemistry and Solvent-Free Methods in Condensation Reactions
In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for imine synthesis to reduce environmental impact and improve efficiency. scirp.orgnih.govajrconline.org Solvent-free reactions can be conducted by grinding the reactants together, sometimes with a catalytic amount of acid like sulfuric acid or glacial acetic acid. jocpr.com This technique offers simplicity, reduced waste, and often shorter reaction times. scirp.orgjocpr.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner products. researchgate.netnih.govrsc.org The synthesis of imines under microwave-assisted, solvent-free conditions, sometimes using a wetting reagent like β-ethoxyethanol, has been shown to be highly efficient. researchgate.net This method dramatically reduces reaction times from hours to minutes compared to conventional heating. researchgate.netajrconline.org
The table below compares conventional and green synthesis methods for imine formation.
| Method | Conditions | Advantages |
| Conventional Heating | Reflux with solvent (e.g., ethanol, toluene) | Well-established methodology. dergipark.org.trresearchgate.net |
| Grinding | Solvent-free, room temperature, optional catalyst | Environmentally benign, simple, fast. jocpr.com |
| Microwave Irradiation | Solvent-free or with minimal solvent, rapid heating | Highly accelerated reaction rates, improved yields, energy efficient. researchgate.netajrconline.orgnih.gov |
| Ultrasound Irradiation | Solvent-free | An alternative energy source for promoting the reaction. researchgate.net |
Derivatization Strategies for Functionalized this compound Compounds
Functionalized analogues of this compound can be prepared by using substituted anilines in the condensation reaction with 1-methyl-4-piperidone. This approach allows for the introduction of a wide variety of functional groups onto the aniline ring, thereby modulating the electronic and steric properties of the final molecule. nih.govresearchgate.net
For example, reacting 1-methyl-4-piperidone with various substituted anilines, such as those containing nitro, chloro, or trifluoromethyl groups, yields the corresponding derivatized Schiff bases. researchgate.net These reactions typically follow the same synthetic protocols as for the parent compound, including classical heating or microwave-assisted methods. dergipark.org.trresearchgate.net The choice of substituent on the aniline can influence the reaction rate and yield.
Furthermore, the piperidine (B6355638) nitrogen can be coupled with different aromatic amino acids or other acids to create a diverse library of analogues. nih.gov This is often achieved by first preparing a suitable 4-anilinopiperidine intermediate, which is then acylated or alkylated. nih.govresearchgate.net
Considerations of Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of this compound from the symmetrical 1-methyl-4-piperidone and aniline does not present regioselectivity issues. However, if an unsymmetrical ketone were used, the formation of two different regioisomers of the imine would be possible.
Stereoselectivity, specifically the potential for E/Z isomerism around the C=N double bond, is a consideration. In many syntheses of similar ketimines, a mixture of isomers is possible, although one may be favored. The specific geometry of the product can be influenced by the reaction conditions and the nature of the substituents. For this compound and its simple derivatives, the steric bulk of the piperidine ring and the aniline ring likely influences the preferred isomer. Detailed structural analysis, for instance using Nuclear Overhauser Effect (NOESY) NMR spectroscopy, can elucidate the specific stereochemistry of the synthesized compounds. researchgate.net
In more complex syntheses involving the creation of new stereocenters, such as in subsequent reduction or addition reactions to the imine, controlling the diastereoselectivity becomes a significant challenge. For instance, the reduction of the imine to form a substituted piperidine can lead to cis and trans isomers, and the ratio of these products can be dependent on the reducing agent and reaction conditions. mun.ca
Advanced Structural Elucidation and Stereochemical Investigations of N 1 Methyl 4 Piperidylidene Aniline
Analysis of Geometrical Isomerism (Z/E) about the Imine C=N Bond
There are no published research findings detailing the investigation of Z/E isomerism for N-(1-Methyl-4-piperidylidene)aniline.
Studies on Imine-Enamine Tautomerism in this compound Systems
Specific studies on the imine-enamine tautomeric equilibrium for this compound could not be found.
Reactivity Profiles and Mechanistic Pathways of N 1 Methyl 4 Piperidylidene Aniline
Fundamental Reactivity of the Imine Functional Group in N-(1-Methyl-4-piperidylidene)aniline
The imine, or Schiff base, functional group (C=N) is the central nexus of reactivity in this compound. Its chemical character is defined by two primary features: the electrophilicity of the imine carbon and the basicity of the imine nitrogen. The carbon atom, double-bonded to the more electronegative nitrogen, bears a partial positive charge, making it susceptible to attack by a wide range of nucleophiles.
Conversely, the lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to be protonated by acids. This protonation enhances the electrophilicity of the imine carbon, activating the molecule for nucleophilic addition. Furthermore, the imine bond is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the C=N bond to regenerate the parent ketone (1-methyl-4-piperidone) and aniline (B41778). scirp.orgjocpr.com This hydrolytic instability is often a key consideration in its reaction chemistry, as some reactions may proceed via the in situ formation of the parent ketone.
Reduction Chemistry of the Imine Bond Leading to Piperidine (B6355638) Derivatives
The reduction of the imine double bond in this compound is a fundamental transformation that yields the corresponding saturated secondary amine, N-(1-methyl-4-piperidyl)aniline. This reaction is a cornerstone in the synthesis of substituted piperidines. A variety of reducing agents can accomplish this conversion, ranging from complex metal hydrides to catalytic hydrogenation methods. organic-chemistry.org
Commonly employed reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which act as sources of hydride (H⁻) that attack the electrophilic imine carbon. Catalytic hydrogenation, utilizing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is also a highly effective and clean method for this reduction. The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org
Table 1: Selected Reagents for the Reduction of the Imine Bond
| Reagent/System | Description | Typical Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. | N-(1-methyl-4-piperidyl)aniline |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent used in aprotic solvents like THF or diethyl ether. | N-(1-methyl-4-piperidyl)aniline |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A clean reduction method involving heterogeneous or homogeneous catalysts under a hydrogen atmosphere. | N-(1-methyl-4-piperidyl)aniline |
Condensation and Annulation Reactions Involving the Piperidylidene Moiety
The reactivity of the piperidylidene portion of the molecule allows for the construction of more complex, often heterocyclic, systems through condensation and annulation reactions.
The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene (B1212753) compound—a compound possessing two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, diethyl malonate). organic-chemistry.org In the case of this compound, the reaction typically proceeds via in situ hydrolysis of the imine to 1-methyl-4-piperidone (B142233). The newly formed ketone then undergoes a base-catalyzed condensation with the active methylene compound. This process results in the formation of a new carbon-carbon double bond at the 4-position of the piperidine ring, yielding products like 2-(1-methylpiperidin-4-ylidene)malononitrile.
Table 2: Knoevenagel Condensation of 1-Methyl-4-piperidone (from Imine Hydrolysis) with Active Methylene Compounds
| Active Methylene Compound | Electron-Withdrawing Groups | Expected Product |
|---|---|---|
| Malononitrile | -CN, -CN | 2-(1-Methylpiperidin-4-ylidene)malononitrile |
| Diethyl Malonate | -COOEt, -COOEt | Diethyl 2-(1-methylpiperidin-4-ylidene)malonate |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily attack the electrophilic imine carbon of this compound. This 1,2-addition reaction breaks the C=N pi bond and forms a new carbon-carbon single bond. nih.gov Subsequent aqueous workup protonates the resulting nitrogen anion to afford a 4-substituted-4-anilino-1-methylpiperidine. This reaction is a powerful tool for introducing a wide variety of alkyl, aryl, or vinyl substituents at the 4-position of the piperidine ring, creating a quaternary stereocenter.
Table 3: Addition of Organometallic Reagents to this compound
| Organometallic Reagent | R-Group | Product after Workup |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 4-Anilino-1,4-dimethylpiperidine |
| Phenyllithium (C₆H₅Li) | Phenyl | 4-Anilino-1-methyl-4-phenylpiperidine |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. researchgate.netresearchgate.net this compound, or its precursors (1-methyl-4-piperidone and aniline), are valuable substrates for several MCRs.
One prominent example is the Strecker reaction , a three-component reaction between a ketone, an amine, and a cyanide source (like trimethylsilyl (B98337) cyanide). This reaction would convert 1-methyl-4-piperidone, aniline, and a cyanide source into an α-aminonitrile, a key precursor for α-amino acids and related opioid analgesics. nih.gov
Another relevant MCR is the Povarov reaction , which is a formal aza-Diels-Alder reaction. In its three-component variant, an aniline, a ketone (or the corresponding imine), and an electron-rich alkene react to form tetrahydroquinoline derivatives. nih.gov This reaction could be used to construct complex fused piperidine systems.
Cycloaddition Reactions and Formation of Spirocyclic Systems
The imine double bond in this compound can participate in cycloaddition reactions to form new ring systems. As mentioned, the Povarov reaction is a key example of a [4+2] cycloaddition where the imine acts as the dienophile.
Furthermore, the compound is a prime substrate for the synthesis of spirocyclic systems, where two rings share a single common atom—in this case, the C4 atom of the piperidine ring. Reactions that introduce a bidentate reagent capable of forming a new ring at the imine carbon can lead to such structures. For instance, reaction with an isocyanide and a carboxylic acid in a Ugi or Passerini reaction could potentially lead to complex spiro-heterocyclic scaffolds. nih.gov Conceptually similar transformations, such as reacting the imine with reagents that can cyclize at the C4 position, are a viable route to spiro[piperidine-4,X']-heterocycles, a motif found in various biologically active molecules. rsc.org
Applications in Advanced Organic Synthesis and Heterocyclic Compound Development
Utilization of N-(1-Methyl-4-piperidylidene)aniline as a Key Synthetic Intermediate
This compound serves as a valuable and reactive intermediate in organic synthesis. Its utility stems from the presence of a key imine functional group, which is susceptible to a variety of chemical transformations. This imine can undergo nucleophilic addition reactions, allowing for the introduction of a wide range of substituents at the 4-position of the piperidine (B6355638) ring.
The reactivity of the imine moiety is central to its role as a synthetic intermediate. For instance, it can readily react with organometallic reagents, such as Grignard reagents or organolithium compounds, to afford α-substituted piperidines. Furthermore, the nitrogen atom of the imine can be involved in cyclization reactions, leading to the formation of more complex heterocyclic systems.
One notable application of related aniline (B41778) derivatives is in three-component benzannulation reactions to form meta-substituted anilines. beilstein-journals.org While not directly demonstrated for this compound itself, the underlying principles suggest its potential in similar multi-component strategies. In such a sequence, the enamine tautomer of the imine could react with a 1,3-dicarbonyl compound and another amine in a cascade process to construct substituted aniline frameworks. beilstein-journals.org The efficiency of these reactions often depends on the electronic nature of the substituents involved. beilstein-journals.org
The synthesis of this intermediate is typically achieved through the condensation reaction of 1-methyl-4-piperidone (B142233) with aniline. jocpr.com This straightforward preparation makes it an accessible building block for further synthetic elaborations.
Design and Elaboration of Complex Piperidine-Containing Heterocyclic Architectures
The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. researchgate.netnih.gov this compound provides a versatile platform for the construction of more intricate piperidine-containing heterocyclic architectures. The inherent reactivity of the imine bond is the linchpin for these synthetic elaborations.
A primary strategy involves the reduction of the imine to a secondary amine, which can then participate in further cyclization reactions. For example, intramolecular reactions of a suitably functionalized aniline ring with the piperidine nitrogen could lead to fused heterocyclic systems.
Furthermore, cycloaddition reactions represent a powerful tool for constructing complex ring systems. The C=N bond of this compound can potentially act as a dienophile or a dipolarophile in various cycloaddition reactions, paving the way for the synthesis of spirocyclic or fused piperidine derivatives.
The development of novel methods for the synthesis of piperidines, such as N-heterocyclization of primary amines with diols catalyzed by iridium complexes or one-pot preparations from amino alcohols, highlights the ongoing interest in this structural motif. organic-chemistry.org While these methods describe the formation of the piperidine ring itself, this compound serves as a pre-formed piperidine synthon that can be further elaborated into more complex structures. For instance, palladium-catalyzed intramolecular amination reactions have been used to construct various nitrogen-containing heterocycles. nih.gov
Role as a Structural Building Block for Diverse Chemical Scaffolds
This compound can be conceptually disassembled into two key structural components: 1-methyl-4-piperidone and aniline. This disconnection highlights its role as a versatile building block that combines the structural features of both a cyclic amine and an aromatic amine. This dual character allows for its incorporation into a wide array of more complex chemical scaffolds.
The aniline moiety can undergo various transformations common to aromatic amines, such as electrophilic aromatic substitution, diazotization followed by substitution, and cross-coupling reactions. These modifications allow for the attachment of diverse functional groups to the aromatic ring, thereby generating a library of substituted aniline derivatives tethered to a piperidine core. The synthesis of meta-hetarylanilines from heterocyclic-substituted 1,3-diketones demonstrates the utility of aniline-type building blocks in constructing complex aromatic systems. beilstein-journals.org
The piperidine portion, on the other hand, provides a non-planar, saturated heterocyclic motif that is crucial for the three-dimensional structure of many biologically active molecules. The N-methyl group can also influence the conformational properties and basicity of the piperidine ring. The use of 1-methyl-4-piperidone as a building block for various pharmaceuticals underscores the importance of this structural unit. wikipedia.org
The combination of these two components in this compound creates a unique scaffold that can be elaborated in multiple directions, making it a valuable starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Asymmetric and Stereocontrolled Synthesis Applications
The synthesis of enantiomerically pure piperidine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly impact its biological activity. researchgate.net While specific asymmetric applications of this compound are not extensively documented, the principles of asymmetric synthesis can be applied to this substrate to achieve stereocontrolled transformations.
A key strategy for introducing chirality would be the asymmetric reduction of the imine bond. This could be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The development of asymmetric methods for the synthesis of substituted piperidines, such as those employing chiral amines in nitroalkene/amine/enone condensation reactions, demonstrates the feasibility of controlling stereochemistry in piperidine synthesis. researchgate.net
Furthermore, the enamine tautomer of this compound could potentially undergo asymmetric reactions. For example, enantioselective protonation of a metalated enamine or asymmetric Michael additions to electrophilic olefins could be employed to install a stereocenter at the 3-position of the piperidine ring. The use of biocatalytic transamination to create optically pure enamine intermediates for the synthesis of trisubstituted piperidines highlights the potential of enzymatic methods in achieving high stereoselectivity. researchgate.net
The development of organocatalytic methods, such as the atroposelective N-acylation of aniline-derived sulfonamides, further illustrates the advances in asymmetric synthesis that could potentially be adapted for the stereocontrolled functionalization of the aniline portion of this compound. nih.gov
Computational Chemistry and Theoretical Investigations of N 1 Methyl 4 Piperidylidene Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) analyses, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, or molecular electrostatic potential (MEP) maps for N-(1-Methyl-4-piperidylidene)aniline were found. Such calculations would be necessary to predict its electronic behavior and reactivity sites.
Molecular Modeling and Dynamics Simulations of Isomeric and Tautomeric Forms
Information regarding molecular modeling and dynamics simulations to study the stability and behavior of potential isomers (e.g., E/Z isomers at the C=N bond) or tautomeric forms of this compound is not available in the reviewed literature. These studies would be crucial for understanding the compound's conformational landscape and dynamic behavior.
Mechanistic Studies and Transition State Analysis through Computational Methods
There is a lack of published research on the use of computational methods to elucidate reaction mechanisms involving this compound. Consequently, data on transition state structures, activation energies, and reaction pathways for its chemical transformations are not available.
Emerging Research Directions and Future Perspectives for N 1 Methyl 4 Piperidylidene Aniline Chemistry
Innovations in Catalytic and Green Synthetic Approaches
The traditional synthesis of imines often involves the condensation of an amine with a ketone, which for N-(1-Methyl-4-piperidylidene)aniline would be the reaction between aniline (B41778) and 1-methyl-4-piperidone (B142233). wikipedia.org Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic methods.
Catalytic Innovations: The development of novel catalysts is paramount for enhancing the efficiency of the synthesis of this compound. While acid catalysis is a conventional approach for imine formation, research into heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reuse. lookchem.com For instance, solid acid catalysts such as sulfonic resin (Amberlyst-15), zeolites (H-ZSM-5, MCM-41), and functionalized mesoporous materials (MCM-41-SO3H) have shown promise in the synthesis of related formimidates and could be adapted for this reaction. lookchem.com Additionally, metal-based catalysts, including those based on palladium, ruthenium, and iridium, which are known to be effective in N-alkylation and related C-N bond-forming reactions, could be explored for direct, one-pot syntheses from more fundamental precursors. researchgate.net A Russian patent describes a copper-manganese-aluminium oxide catalyst for the N-alkylation of aniline with methanol (B129727), suggesting a potential avenue for the synthesis of the N-methylpiperidone precursor. google.com
Green Synthetic Approaches: In line with the principles of green chemistry, future synthetic strategies will likely aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. Microwave-assisted and ultrasound-assisted organic synthesis are promising techniques that can accelerate reaction rates and improve yields. Solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could also be investigated. A patent for the synthesis of a related piperazine (B1678402) derivative highlights the use of more environmentally benign reducing agents and solvents. google.com The "hydrogen-borrowing" strategy, which utilizes methanol as a C1 source for N-methylation, represents a green alternative to traditional alkylating agents and has been successfully applied to anilines. researchgate.net
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalyst Type | Potential Advantages | Relevant Precedent |
|---|---|---|
| Heterogeneous Solid Acids | Reusability, ease of separation, reduced corrosion | Synthesis of formimidates using MCM-41-SO3H lookchem.com |
| Transition Metal Catalysts | High activity and selectivity, potential for one-pot synthesis | N-methylation of anilines using Ni/ZnAlOx catalysts rsc.org |
| Bimetallic Nanoparticles | Synergistic catalytic activity, economic feasibility | N-methylation of aniline with PdCu-Fe3O4 NPs researchgate.net |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The reactivity of this compound is largely unexplored, presenting a fertile ground for discovering new chemical transformations. The molecule possesses several reactive sites, including the imine C=N double bond, the aromatic ring, and the piperidine (B6355638) nucleus.
Reactions at the Imine Moiety: The imine functionality is susceptible to nucleophilic attack and can participate in a variety of cycloaddition reactions. For instance, [3+2] cycloaddition reactions with nitrones could be investigated, drawing parallels from studies on similar imines. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry. The imine can also be reduced to the corresponding secondary amine, N-(1-methyl-4-piperidyl)aniline, a structure that could serve as a precursor to more complex molecules.
Transformations of the Aromatic Ring: The aniline moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring. The directing effects of the imine-piperidyl substituent would be an interesting aspect to study. Furthermore, cyclopalladation reactions, as demonstrated with related Schiff bases, could lead to the formation of organometallic complexes with potential applications in catalysis and materials science. ekb.eg
Modifications of the Piperidine Ring: The piperidine ring offers opportunities for further functionalization. For example, ring-opening reactions or rearrangements could lead to novel molecular skeletons. The N-methyl group could potentially be cleaved or exchanged, providing access to a wider range of derivatives.
Integration with Advanced Spectroscopic and Computational Methodologies
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.
Advanced Spectroscopic Analysis: Comprehensive characterization using a suite of spectroscopic techniques will be essential. While standard techniques like ¹H and ¹³C NMR, FTIR, and mass spectrometry will provide basic structural information, more advanced methods can offer deeper insights. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals. In a study of related Schiff base derivatives, these techniques were crucial for structural elucidation. researchgate.net Single-crystal X-ray diffraction would provide definitive information about the solid-state structure and conformation of the molecule.
Table 2: Key Spectroscopic and Computational Data for Future Characterization
| Analytical Technique | Information to be Obtained |
|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity of atoms. |
| Single-Crystal X-ray Diffraction | Definitive solid-state structure, bond lengths, bond angles, and intermolecular interactions. |
| DFT Calculations | Electronic structure, HOMO-LUMO gap, electrostatic potential, and predicted reactivity. |
| Molecular Dynamics | Conformational analysis, flexibility of the piperidine ring. |
Potential for Integration into Modern Synthetic Strategies and Platforms
The unique structural features of this compound make it a potentially valuable building block in modern organic synthesis.
Use in Diversity-Oriented Synthesis: The multiple reactive sites on the molecule make it an ideal starting point for diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of a wide range of structurally diverse molecules. By systematically exploring the reactivity at the imine, aniline, and piperidine moieties, libraries of novel compounds can be created for high-throughput screening in drug discovery and materials science.
Application in Flow Chemistry: The synthesis of this compound and its subsequent transformations could be adapted to continuous flow chemistry platforms. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and the potential for automated synthesis. The use of immobilized catalysts in flow reactors would be particularly synergistic with the green chemistry approaches discussed earlier.
Role as a Precursor to Biologically Active Molecules: The piperidine and aniline motifs are present in a wide range of pharmaceuticals. 1-Methyl-4-piperidone itself is a building block for numerous drugs. wikipedia.orgchemicalbook.com Therefore, this compound and its derivatives are promising candidates for biological evaluation. For example, related N-methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline has been studied for its potential antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
